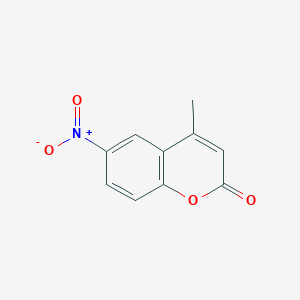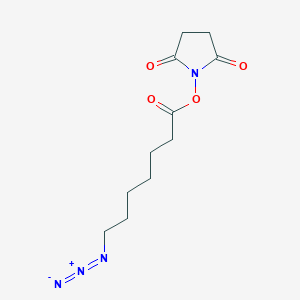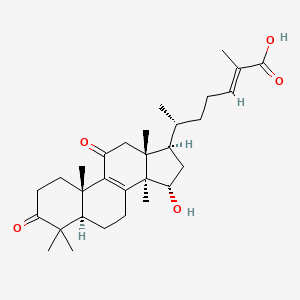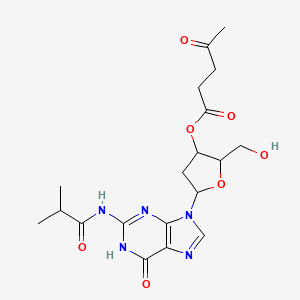
3'-O-Levulinoyl-N-benzoyl-2'-deoxyguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It plays a crucial role in nucleic acid synthesis and modification.
3’-O-Levulinoyl-N-benzoyl-2’-deoxyguanosine: is a protected nucleotide derivative and building block.
Preparation Methods
Synthetic Routes: The compound can be synthesized through chemical reactions involving guanosine derivatives.
Reaction Conditions: Specific synthetic routes and conditions may vary, but they typically involve protecting the guanosine base and selectively modifying the 3’-hydroxyl group.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactions: It can undergo various reactions, including
Common Reagents and Conditions: Reagents like acyl chlorides (benzoyl chloride, levulinoyl chloride) and Lewis acids (e.g., BF₃·Et₂O) are used.
Major Products: The primary product is the modified guanosine with protective groups.
Scientific Research Applications
Chemistry: Used as a building block for nucleic acid analogs and modified oligonucleotides.
Biology: Investigated for its impact on gene expression and RNA/DNA function.
Industry: Limited industrial applications, but research continues.
Mechanism of Action
Targets: It interacts with enzymes involved in nucleic acid metabolism.
Pathways: Influences DNA and RNA synthesis, stability, and function.
Comparison with Similar Compounds
Uniqueness: Its specific combination of protective groups distinguishes it.
Similar Compounds: Other modified nucleosides (e.g., 5-methylcytidine, 2’-O-methyladenosine).
Properties
Molecular Formula |
C19H25N5O7 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C19H25N5O7/c1-9(2)17(28)22-19-21-16-15(18(29)23-19)20-8-24(16)13-6-11(12(7-25)30-13)31-14(27)5-4-10(3)26/h8-9,11-13,25H,4-7H2,1-3H3,(H2,21,22,23,28,29) |
InChI Key |
PSVAPVNSJMJAJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OC(=O)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





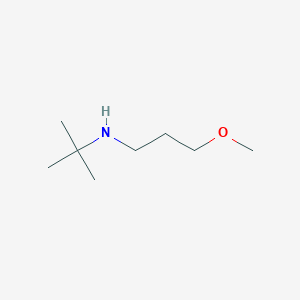
![Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-](/img/structure/B12084885.png)
![2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12084896.png)




